Hydrophilicity Enhancement: 2.62 LogP Unit Reduction Relative to Unsubstituted Analog
The 3‑methoxy substitution dramatically increases aqueous solubility. The target compound exhibits an XLogP3 of -1.5 [1], while the unsubstituted 2‑aminomethyl‑3‑phenylpropanoic acid has a LogP of 1.12 [2]. This 2.62‑unit decrease in LogP corresponds to a theoretical ~417‑fold increase in water/octanol partition coefficient, which can significantly reduce nonspecific binding and improve assay compatibility in biochemical screens.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = -1.5 |
| Comparator Or Baseline | 2-Aminomethyl-3-phenylpropanoic acid (LogP = 1.12) |
| Quantified Difference | ΔLogP = -2.62 |
| Conditions | Computed values: XLogP3 (PubChem) vs. measured/calculated LogP (Chemsrc) |
Why This Matters
A lower LogP minimizes off‑target hydrophobic interactions and enhances aqueous solubility, reducing the need for organic co‑solvents in sensitive enzymatic assays.
- [1] PubChem. (2024). 2-Aminomethyl-3-(3-methoxyphenyl)propionic acid. Computed XLogP3-AA = -1.5. View Source
- [2] Chemsrc. (2018). 95598-13-3: 2-(aminomethyl)-3-phenylpropanoic acid. LogP = 1.12. View Source
